Tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H25NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Carboxylate Group: The tert-butyl carboxylate group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Ethoxy-oxoethyl Substitution: The ethoxy-oxoethyl group is added via a nucleophilic substitution reaction, often using ethyl bromoacetate as the electrophile and a suitable base to deprotonate the piperidine nitrogen.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl bromoacetate in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders and other diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy-oxoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-oxopiperidine-1-carboxylate
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of the ethoxy-oxoethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other piperidine derivatives, which may lack this functional group and therefore exhibit different properties and applications.
Properties
IUPAC Name |
tert-butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-11(17)10-14(15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMBLZJHDPDRPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745339 |
Source
|
Record name | tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333222-34-6 |
Source
|
Record name | 4-Piperidineacetic acid, 4-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.